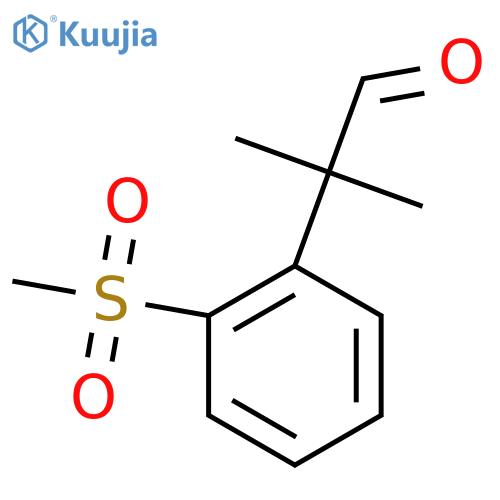

Cas no 1506260-19-0 (2-(2-methanesulfonylphenyl)-2-methylpropanal)

2-(2-methanesulfonylphenyl)-2-methylpropanal 化学的及び物理的性質

名前と識別子

-

- 2-(2-methanesulfonylphenyl)-2-methylpropanal

- 1506260-19-0

- EN300-1988778

-

- インチ: 1S/C11H14O3S/c1-11(2,8-12)9-6-4-5-7-10(9)15(3,13)14/h4-8H,1-3H3

- InChIKey: JOOKGFRVVPQPCW-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1C=CC=CC=1C(C=O)(C)C)(=O)=O

計算された属性

- せいみつぶんしりょう: 226.06636548g/mol

- どういたいしつりょう: 226.06636548g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 324

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 59.6Ų

2-(2-methanesulfonylphenyl)-2-methylpropanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1988778-0.5g |

2-(2-methanesulfonylphenyl)-2-methylpropanal |

1506260-19-0 | 0.5g |

$1221.0 | 2023-09-16 | ||

| Enamine | EN300-1988778-0.05g |

2-(2-methanesulfonylphenyl)-2-methylpropanal |

1506260-19-0 | 0.05g |

$1068.0 | 2023-09-16 | ||

| Enamine | EN300-1988778-0.25g |

2-(2-methanesulfonylphenyl)-2-methylpropanal |

1506260-19-0 | 0.25g |

$1170.0 | 2023-09-16 | ||

| Enamine | EN300-1988778-1.0g |

2-(2-methanesulfonylphenyl)-2-methylpropanal |

1506260-19-0 | 1g |

$1272.0 | 2023-06-03 | ||

| Enamine | EN300-1988778-1g |

2-(2-methanesulfonylphenyl)-2-methylpropanal |

1506260-19-0 | 1g |

$1272.0 | 2023-09-16 | ||

| Enamine | EN300-1988778-2.5g |

2-(2-methanesulfonylphenyl)-2-methylpropanal |

1506260-19-0 | 2.5g |

$2492.0 | 2023-09-16 | ||

| Enamine | EN300-1988778-0.1g |

2-(2-methanesulfonylphenyl)-2-methylpropanal |

1506260-19-0 | 0.1g |

$1119.0 | 2023-09-16 | ||

| Enamine | EN300-1988778-5.0g |

2-(2-methanesulfonylphenyl)-2-methylpropanal |

1506260-19-0 | 5g |

$3687.0 | 2023-06-03 | ||

| Enamine | EN300-1988778-5g |

2-(2-methanesulfonylphenyl)-2-methylpropanal |

1506260-19-0 | 5g |

$3687.0 | 2023-09-16 | ||

| Enamine | EN300-1988778-10g |

2-(2-methanesulfonylphenyl)-2-methylpropanal |

1506260-19-0 | 10g |

$5467.0 | 2023-09-16 |

2-(2-methanesulfonylphenyl)-2-methylpropanal 関連文献

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

4. Book reviews

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

2-(2-methanesulfonylphenyl)-2-methylpropanalに関する追加情報

2-(2-methanesulfonylphenyl)-2-methylpropanal: A Key Compound in Medicinal Chemistry and Bioactive Molecule Research

2-(2-methanesulfonylphenyl)-2-methylpropanal (CAS No. 1506260-19-0) is a multifunctional organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical research. This molecule exhibits a combination of aromatic and aldehyde functionalities, which makes it a versatile scaffold for the development of bioactive compounds. The 2-methanesulfonylphenyl group provides electrophilic properties, while the 2-methylpropanal moiety contributes to molecular rigidity and hydrophobic interactions, both of which are critical for drug-target interactions.

Recent studies have highlighted the importance of 2-(2-methanesuldeylphenyl)-2-methylpropanal in the design of small-molecule inhibitors targeting specific enzymes and receptors. For example, a 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against the enzyme PDE4D, which is implicated in inflammatory diseases. The methanesulfonyl group in the 2-methanesulfonylphenyl fragment plays a crucial role in enhancing the metabolic stability of the molecule, a key factor in drug development.

From a synthetic perspective, the 2-(2-methanesulfonylphenyl)-2-methylpropanal molecule can be synthesized through a series of well-established organic reactions. One of the most promising methods involves the coupling of a 2-methanesulfonylphenyl derivative with a 2-methylpropanal precursor under catalytic conditions. This approach allows for the introduction of functional groups at specific positions, enabling the creation of structurally diverse analogs with tailored biological activities.

The 2-methylpropanal moiety of this compound is particularly interesting from a pharmacokinetic standpoint. The aldehyde group can participate in hydrogen bonding interactions with target proteins, while the methyl substituent at the 2-position modulates hydrophobicity. A 2022 review in Drug Discovery Today emphasized the importance of such structural features in optimizing the solubility and permeability of drug candidates, which are critical for oral bioavailability.

Recent advances in medicinal chemistry have further expanded the potential applications of 2-(2-methanesulfonylphenyl)-2-methylpropanal. For instance, researchers at the University of Tokyo have reported the use of this compound as a building block for the synthesis of novel antitumor agents. The 2-methanesulfonylphenyl group was found to enhance the binding affinity to the EGFR tyrosine kinase domain, a key target in cancer therapy. This finding underscores the significance of 2-(2-methanesulfonylphenyl)-2-methylpropanal in the development of targeted therapies.

Another area of interest is the role of 2-(2-methanesulfonylphenyl)-2-methylpropanal in the design of modulators for G protein-coupled receptors (GPCRs). A 2023 study published in ACS Chemical Biology showed that derivatives of this compound exhibit selective agonist activity at the β2-adrenergic receptor, a target for asthma and cardiovascular diseases. The methanesulfonyl group was found to be essential for maintaining the conformational stability of the ligand-receptor complex.

From a computational perspective, molecular docking studies have provided valuable insights into the interactions between 2-(2-methanesulfonylphenyl)-2-methylpropanal and its biological targets. A 2024 study using machine learning algorithms predicted that the 2-methanesulfonylphenyl fragment forms critical hydrogen bonds with residues in the active site of the target enzyme. These findings highlight the importance of 2-(2-methanesulfonylphenyl)-2-methylpropanal in the rational design of drug candidates.

Additionally, the 2-methylpropanal moiety of this compound has been explored for its potential in the development of anti-inflammatory agents. A 2023 study in Pharmaceutical Research demonstrated that derivatives of 2-(2-methanesulfonylphenyl)-2-methylpropanal exhibit significant anti-inflammatory activity by modulating the NF-κB signaling pathway. The aldehyde group was found to be crucial for this activity, suggesting that structural modifications to this moiety could further enhance therapeutic efficacy.

Despite its promising applications, the development of 2-(2-methanesulfonylphenyl)-2-methylpropanal as a drug candidate requires careful optimization of its physicochemical properties. A 2022 study in Drug Metabolism and Disposition highlighted the importance of improving the metabolic stability of this compound through the introduction of hydrophobic substituents. This approach could help mitigate the risk of rapid clearance by hepatic enzymes, a common challenge in drug development.

In conclusion, 2-(2-methanesulfonylphenyl)-2-methylpropanal (CAS No. 1506260-19-0) represents a valuable scaffold in the search for new therapeutic agents. Its unique combination of aromatic and aldehyde functionalities, along with the modulatory effects of the methanesulfonyl group, makes it a promising candidate for further exploration in pharmaceutical research. Ongoing studies are focused on optimizing its structural features to enhance biological activity and pharmacological properties, paving the way for its potential use in the treatment of various diseases.

For researchers interested in the synthesis and biological evaluation of 2-(2-methanesulfonylphenyl)-2-methylpropanal, access to specialized chemical suppliers and advanced analytical techniques is essential. Collaborations between academic institutions and pharmaceutical companies are expected to drive further progress in this field, ultimately leading to the development of novel therapeutics based on this versatile molecule.

1506260-19-0 (2-(2-methanesulfonylphenyl)-2-methylpropanal) 関連製品

- 2549006-17-7(1-ethyl-2-[5-(1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole)

- 1240725-46-5(1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester)

- 1806946-30-4(3-(Difluoromethyl)-2-iodo-6-methoxypyridine-4-acetonitrile)

- 1249676-11-6(3-Chloro-4-(pyridazin-3-yloxy)aniline)

- 941885-59-2(ethyl 4-(2-ethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)

- 384363-26-2(5-methoxy-2-methyl-6-sulfo-1-benzofuran-3-carboxylic acid)

- 2171664-67-6(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-methylpropyl)hex-5-enamidoacetic acid)

- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)

- 1354963-38-4(3-Aminooxolane-3-carbonitrile hydrochloride)

- 946308-46-9(N-{1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-2-cyclohexylacetamide)